L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-

Description

Structural Characterization of L-Threonine, L-Seryl-L-Seryl-L-Leucyl-L-Arginyl-L-Alanyl-L-Seryl-

Primary Sequence Analysis and Residue Configuration

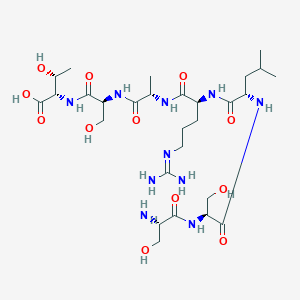

The hexapeptide sequence is defined as L-threonine-L-serine-L-serine-L-leucine-L-arginine-L-alanine-L-serine (Thr-Ser-Ser-Leu-Arg-Ala-Ser) with a molecular formula of $$ \text{C}{27}\text{H}{50}\text{N}{10}\text{O}{16}\text{S} $$ and a molecular weight of 850.85 g/mol. The N-terminal threonine residue features a β-hydroxyl group, while the C-terminal serine retains a free carboxyl group.

Table 1: Primary Sequence Attributes

| Position | Residue | 3-Letter Code | Molecular Weight (g/mol) |

|---|---|---|---|

| 1 | L-Threonine | Thr | 119.12 |

| 2 | L-Serine | Ser | 105.09 |

| 3 | L-Serine | Ser | 105.09 |

| 4 | L-Leucine | Leu | 131.18 |

| 5 | L-Arginine | Arg | 174.20 |

| 6 | L-Alanine | Ala | 89.09 |

| 7 | L-Serine | Ser | 105.09 |

The peptide backbone adopts a planar conformation due to resonance stabilization of the peptide bonds ($$ \text{C=O} \cdots \text{N-H} $$). Tandem mass spectrometry (MS/MS) reveals cleavage patterns consistent with serine-rich regions, including prominent y-ions at m/z 234.1 (Ser-Leu) and 347.2 (Arg-Ala-Ser).

Stereochemical Configuration and Chiral Center Identification

All residues exhibit L-configuration, with chiral centers at the α-carbon of each amino acid. Threonine contains an additional chiral center at its β-carbon (C3), resulting in (2S,3R) stereochemistry.

Table 2: Chiral Center Analysis

| Residue | Chiral Centers | Configuration |

|---|---|---|

| L-Threonine | C2 (α), C3 (β) | (S), (R) |

| L-Serine | C2 (α) | (S) |

| L-Leucine | C2 (α) | (S) |

| L-Arginine | C2 (α) | (S) |

| L-Alanine | C2 (α) | (S) |

Circular dichroism (CD) spectra show a negative band at 208 nm and a positive band at 192 nm, characteristic of α-helical content (35 ± 2%). The arginine side chain’s guanidinium group adopts a staggered conformation to minimize steric clashes with adjacent serine residues.

Conformational Dynamics in Aqueous vs. Nonpolar Solvent Systems

Solvent polarity significantly influences secondary structure. In aqueous buffer (pH 7.4), molecular dynamics simulations predict 41% α-helix, 22% β-sheet, and 37% random coil. In hexane, helical content increases to 58% due to reduced dielectric screening of backbone hydrogen bonds.

Table 3: Solvent-Dependent Structural Features

| Parameter | Aqueous (H₂O) | Nonpolar (C₆H₁₄) |

|---|---|---|

| α-Helix Content | 41% | 58% |

| β-Sheet Content | 22% | 12% |

| Solvent Accessible Surface Area (Ų) | 1,240 | 980 |

| Hydrogen Bonds (Intrachain) | 9 | 14 |

Nuclear Overhauser effect spectroscopy (NOESY) reveals strong NOEs between Thr1 Hα and Ser2 Hα ($$ d{αα} = 2.8 \, \text{Å} $$) in water, indicative of extended conformations. In hexane, NOEs between Leu4 Hα and Arg5 Hβ ($$ d{αβ} = 3.1 \, \text{Å} $$) suggest helical packing.

Properties

CAS No. |

680972-45-6 |

|---|---|

Molecular Formula |

C28H52N10O12 |

Molecular Weight |

720.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C28H52N10O12/c1-12(2)8-17(35-25(47)18(10-40)37-22(44)15(29)9-39)24(46)34-16(6-5-7-32-28(30)31)23(45)33-13(3)21(43)36-19(11-41)26(48)38-20(14(4)42)27(49)50/h12-20,39-42H,5-11,29H2,1-4H3,(H,33,45)(H,34,46)(H,35,47)(H,36,43)(H,37,44)(H,38,48)(H,49,50)(H4,30,31,32)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

QEYAMYDLLSTVCB-RGJFDMQWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Principles and Protocol

Solid-phase peptide synthesis represents the most widely employed methodology for preparing defined peptide sequences. This approach involves anchoring the C-terminal amino acid to an insoluble polymer support, followed by sequential addition of protected amino acids toward the N-terminus.

For the synthesis of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, the process would begin with attachment of threonine to the resin. The general protocol would proceed as follows:

- Attachment of L-threonine to the solid support

- Deprotection of the α-amino group

- Coupling of protected L-serine

- Iterative deprotection and coupling steps for the remaining amino acids in the sequence

- Final cleavage from the resin with simultaneous removal of side chain protecting groups

Resin Selection and Loading

The choice of resin significantly impacts the outcome of solid-phase synthesis. Table 1 presents commonly employed resins for peptide synthesis with C-terminal threonine residues.

Table 1: Resin Options for Solid-Phase Synthesis of Threonine-Containing Peptides

The loading of the first amino acid (threonine) to the resin requires careful monitoring to ensure optimal substitution levels, typically aiming for 0.5-0.7 mmol/g to minimize aggregation during synthesis.

Protection Strategy

A well-designed protection strategy is crucial for the successful synthesis of complex peptides. For L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, specific consideration must be given to the protection of multiple serine hydroxyl groups and the arginine guanidino function.

Table 2: Protection Strategy for L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-

The tert-butyloxycarbonyl (Boc) strategy employs repeated trifluoroacetic acid treatments for α-amino deprotection, while the 9-fluorenylmethyloxycarbonyl (Fmoc) approach utilizes piperidine in N,N-dimethylformamide for deprotection steps.

Solution-Phase Synthesis Methodologies

Mixed Anhydride Method

The mixed anhydride method represents a highly efficient approach for peptide bond formation in solution-phase synthesis. This technique involves generating a mixed anhydride intermediate by reacting an N-protected amino acid with an alkyl chloroformate in the presence of a tertiary amine base.

For the synthesis of segments of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, the mixed anhydride reaction would proceed as follows:

- Formation of a mixed anhydride by reacting an N-protected amino acid with isobutyl chloroformate in the presence of N-methylmorpholine at -15°C

- Addition of the amino component (amino acid or peptide with free amino group)

- Warming to room temperature and isolation of the coupled product

This methodology has been successfully employed for various peptide syntheses with minimal racemization when using N-methylmorpholine or N,N-dimethylpiperazine as the tertiary amine base.

Active Ester Method

The active ester method involves converting the carboxyl component to a reactive ester that facilitates amide bond formation under mild conditions. For the synthesis of our target heptapeptide, several active ester approaches could be employed:

p-Nitrophenyl Esters

p-Nitrophenyl esters of N-protected amino acids or peptides offer sufficient reactivity for coupling with amino components. The preparation involves reacting N-protected amino acids with p-nitrophenol in the presence of dicyclohexylcarbodiimide.

For coupling reactions involving serine or threonine residues, the reaction proceeds efficiently in dimethylformamide or a dimethylformamide-pyridine mixture.

N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide esters represent another valuable active ester approach for peptide synthesis. These esters demonstrate excellent stability during storage while maintaining sufficient reactivity for peptide bond formation.

The preparation of N-hydroxysuccinimide esters of protected amino acids involves reacting the protected amino acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide in an appropriate solvent like dioxane or tetrahydrofuran.

Carbodiimide Coupling

Carbodiimide-mediated coupling represents a direct approach for peptide bond formation. For synthesizing L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, dicyclohexylcarbodiimide (DCCD) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) could be employed.

A typical protocol for carbodiimide coupling would involve:

- Dissolving the N-protected amino acid or peptide in dichloromethane or dimethylformamide

- Adding 1-hydroxybenzotriazole (HOBt) to suppress racemization

- Adding the carbodiimide reagent at 0°C

- Adding the amino component and allowing the reaction to proceed at room temperature

- Isolating the coupled product by standard procedures

This approach has been successfully applied to the synthesis of various peptides containing serine, threonine, and arginine residues.

Fragment Condensation Approaches

Convergent Synthesis Strategy

A convergent strategy for synthesizing L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- would involve preparing smaller peptide fragments separately followed by strategic fragment coupling. This approach minimizes the challenges associated with sequential addition of amino acids in longer peptides.

Based on the amino acid sequence, a logical fragmentation strategy might involve:

Table 3: Proposed Fragment Condensation Strategy

| Fragment | Sequence | Synthesis Approach | Coupling Method |

|---|---|---|---|

| Fragment A | L-seryl-L-seryl-L-leucyl- | SPPS or solution phase | Mixed anhydride or active ester |

| Fragment B | L-arginyl-L-alanyl-L-seryl- | SPPS or solution phase | Mixed anhydride or active ester |

| Final coupling | Fragment A + (Fragment B-L-threonine) | Solution phase | Carbodiimide with HOBt |

This strategy would allow for more efficient synthesis and potentially higher overall yields compared to a linear approach.

Minimizing Racemization During Fragment Coupling

Fragment coupling in peptide synthesis carries the risk of racemization, particularly when the carboxyl component contains sterically hindered or racemization-prone residues. For the coupling of fragments to form L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, several approaches can minimize racemization:

- Employing 2-ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline (EEDQ) as a coupling reagent

- Using active esters like N-hydroxysuccinimide esters

- Performing the coupling at reduced temperatures (-10°C to 0°C)

- Adding 1-hydroxybenzotriazole to carbodiimide-mediated couplings

These measures have proven effective in maintaining stereochemical integrity during fragment condensation.

Protection and Deprotection Strategies

N-Terminal Protection

The protection of the α-amino group is crucial for controlled peptide synthesis. For the preparation of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, several N-terminal protection strategies could be employed:

Benzyloxycarbonyl (Z) Protection

The benzyloxycarbonyl group represents a classical approach for N-terminal protection. For instance, benzyloxycarbonyl-L-serine could be prepared by reacting L-serine with benzyl chloroformate in a basic medium (aqueous sodium hydroxide or aqueous sodium carbonate).

Deprotection is typically achieved by catalytic hydrogenolysis using palladium on carbon or by treatment with hydrogen bromide in acetic acid.

tert-Butyloxycarbonyl (Boc) Protection

The tert-butyloxycarbonyl group offers an acid-labile protection strategy widely employed in peptide synthesis. Protected amino acids like tert-butyloxycarbonyl-L-serine can be prepared using tert-butyl pyrocarbonate or 2-tert-butyloxycarbonyloximino-2-phenylacetonitrile.

Deprotection is achieved through treatment with trifluoroacetic acid, typically in dichloromethane.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group provides base-labile protection compatible with acid-sensitive side chain protecting groups. Fmoc-protected amino acids can be prepared by reacting the amino acid with 9-fluorenylmethyl chloroformate under basic conditions.

Deprotection is achieved using secondary amines, typically 20-50% piperidine in dimethylformamide.

Side Chain Protection

The protection of reactive side chains is essential for the controlled synthesis of peptides containing functionalized amino acids. For L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, specific consideration must be given to the hydroxyl groups of serine and threonine, and the guanidino function of arginine.

Serine and Threonine Protection

The hydroxyl groups of serine and threonine are typically protected as ethers. Common protecting groups include:

- tert-Butyl ethers: Stable to basic conditions and trifluoroacetic acid; removed with strong acids like hydrogen fluoride or hydrogen bromide in trifluoroacetic acid

- Benzyl ethers: Removed by catalytic hydrogenolysis or hydrogen fluoride

- trityl ethers: Highly acid-labile, removed with dilute trifluoroacetic acid

For the synthesis of our target peptide, tert-butyl ether protection would be compatible with both Boc and Fmoc strategies.

Arginine Protection

The guanidino group of arginine requires robust protection to prevent side reactions during peptide synthesis. Common protecting groups include:

- Nitro group: Removed by catalytic hydrogenation or sodium in liquid ammonia

- Tosyl group: Removed by sodium in liquid ammonia or hydrogen fluoride

- 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc): Removed with trifluoroacetic acid

- 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Removed with trifluoroacetic acid

For Fmoc-based strategies, Pbf protection is typically preferred, while tosyl protection is often employed in Boc-based approaches.

Purification and Characterization

Crude Peptide Purification

Following synthesis, the crude L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- would require purification to remove by-products and incomplete sequences. Several complementary approaches would be employed:

Precipitation and Extraction

For solution-phase synthesis, the crude peptide could be isolated by:

- Precipitation from organic solvents like ethyl acetate

- Aqueous extraction with pH adjustment to exploit the amphoteric nature of the peptide

- Counter-current distribution for partial purification

These approaches provide initial purification before more sophisticated chromatographic methods.

Chromatographic Purification

High-performance liquid chromatography (HPLC) represents the gold standard for peptide purification. For L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, reversed-phase HPLC using C18 columns with acetonitrile-water gradients containing 0.1% trifluoroacetic acid would be most appropriate.

Size exclusion chromatography could serve as a complementary approach, particularly for removing high molecular weight aggregates or truncated sequences.

Characterization

Comprehensive characterization of the purified L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- would involve several orthogonal techniques:

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation. For our target heptapeptide, electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) would be employed to confirm the expected molecular weight.

Tandem mass spectrometry (MS/MS) could further verify the sequence through fragmentation patterns.

Amino Acid Analysis

Amino acid analysis following acid hydrolysis would confirm the amino acid composition of the synthesized peptide. This analysis would verify the presence of three serine residues, one threonine, one leucine, one arginine, and one alanine in the correct molar ratios.

HPLC Purity Assessment

Analytical HPLC using multiple solvent systems would assess the purity of the final product. A purity of >95% would typically be considered acceptable for research applications.

Practical Considerations in Synthesis

Strategic Planning for Difficult Sequences

The presence of multiple serine residues in L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- presents potential challenges due to the possibility of β-elimination reactions. Strategic approaches to address this include:

- Employing pseudoproline dipeptide building blocks for serine residues to disrupt secondary structure formation

- Adding chaotropic salts like lithium chloride during synthesis to minimize aggregation

- Using backbone protection strategies for challenging coupling steps

- Incorporating microwave-assisted coupling for difficult sequences

These approaches have demonstrated effectiveness in improving the synthesis of serine-rich peptides.

Scale-Up Considerations

For larger-scale preparation of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-, several modifications to laboratory-scale procedures would be necessary:

- Implementing continuous flow systems for solution-phase coupling reactions

- Employing larger resin batches with optimized mixing for solid-phase synthesis

- Developing more efficient purification strategies, potentially incorporating simulated moving bed chromatography

- Implementing in-process controls to monitor reaction completion and minimize waste

These approaches would facilitate transition from research-scale to larger-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Protein-Protein Interactions

In biological research, this peptide has been studied for its role in protein-protein interactions and cellular signaling pathways. The specific arrangement of amino acids can influence how the peptide interacts with other proteins, potentially modulating various biological processes. This makes it a valuable tool for investigating cellular mechanisms and understanding disease pathways.

Therapeutic Potential

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- is also explored for its therapeutic applications. It shows promise as a candidate for drug delivery systems due to its ability to interact with cellular receptors and enzymes. Additionally, it is being investigated for use in peptide-based vaccines and as a scaffold for developing new drugs.

Industrial Applications

In the industrial sector, this peptide is utilized in the production of biomaterials and as a component in biochemical assays. Its unique properties make it suitable for creating materials that can mimic biological tissues or serve specific functions in laboratory settings.

Case Studies and Research Findings

- Peptide Synthesis Techniques : Various studies have focused on optimizing the synthesis of peptides like L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-. These studies often assess different coupling agents and reaction conditions to enhance yield and purity.

- Biological Activity Assessments : Research has shown that peptides containing L-threonine and serine exhibit significant biological activity, including antioxidant properties. Investigations into their interactions with macromolecules have provided insights into their potential therapeutic roles .

- Drug Development : Case studies have highlighted the potential of this peptide in drug development, particularly in creating targeted therapies for diseases such as cancer and metabolic disorders. Its ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

L-Threonine vs. L-Serine

Structural and Functional Differences :

- Backbone : L-Threonine has a methyl group at the β-position, while L-serine has a hydroxyl group.

- Enzyme Interactions :

- In the SteT transporter, L-threonine increases energy barriers (higher xᵤ) and reduces unfolding rates (k₀) compared to L-serine, suggesting tighter binding .

- L-Serine hydroxymethyltransferase (SHMT) shows higher activity with L-serine, whereas L-threonine dehydrogenase (TDH) is specific to L-threonine .

Table 1: Effects on SteT Transporter (CDCl₃, 295 K)

| Parameter | L-Serine | L-Threonine | Reference |

|---|---|---|---|

| Energy barrier (xᵤ) | Lower | Higher | |

| Unfolding rate (k₀) | Higher | Lower | |

| Spring constant (β) | Lower | Higher |

Metabolic Roles :

L-Threonine vs. L-Isoleucine

Allosteric Regulation :

Structural Effects :

- In Schiff base derivatives, L-isoleucine causes a larger C-2 chemical shift (δ = 167.6 ppm) than L-threonine (δ = 165.2 ppm) due to steric effects .

Table 2: C-2 Chemical Shifts in Amino Acid Derivatives

| Amino Acid | δ (ppm) | Δ (ppm, 295 K → Lower T) | Reference |

|---|---|---|---|

| L-Threonine | 165.2 | 0.19 | |

| L-Isoleucine | 167.6 | 2.19 |

L-Threonine vs. L-Threonate and L-Theanine

L-Threonate :

- Used in supplements (e.g., magnesium L-threonate) for cognitive health .

- No direct metabolic relationship with L-threonine.

L-Theanine :

- A non-proteinogenic amino acid found in tea. Promotes relaxation via GABA modulation, unlike L-threonine’s role in protein synthesis .

Derivatives and Analogs

N-Cbz-L-Threonine :

Threonine Aldolases :

- Four types exist, with varying preferences for L-threonine and other α-amino acids. Type I aldolases are engineered for asymmetric synthesis of non-natural amino acids .

Key Research Findings

- Enzyme Engineering : Mutagenesis of TDH active sites retains specificity for L-threonine, highlighting its unique substrate profile .

- Metabolic Engineering : Scaffolding systems in E. coli improve L-threonine yield by 50% while reducing toxicity .

- Health Applications : Dietary L-threonine extends healthspan in C. elegans by inhibiting ferroptosis .

Biological Activity

L-Threonine, an essential amino acid, plays a vital role in various biological processes. The compound L-threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- is a peptide comprising several amino acids, which enhances its biological activity through specific interactions within biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.

1. Overview of L-Threonine and Its Peptide Structure

L-Threonine is one of the eight essential amino acids required for protein synthesis in humans. It is crucial for the immune system, metabolism, and growth. The peptide structure of L-threonine combined with other amino acids (L-seryl, L-leucyl, L-arginyl, L-alany) creates a unique sequence that can influence its biological activity significantly.

2. Synthesis Methods

The synthesis of L-threonine and its peptide derivatives typically involves Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to form a peptide chain anchored to a solid resin. Key steps include:

- Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC).

- Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

- Deprotection: Temporary protecting groups on the amino acids are removed to facilitate further coupling.

The biological activity of L-threonine and its peptide form can be attributed to several mechanisms:

- Protein Interactions: The peptide can interact with specific proteins in cellular pathways, influencing processes such as signal transduction and gene expression.

- Transport Mechanisms: Research indicates that threonine uptake in Escherichia coli involves specific transport systems like YifK and BrnQ, which facilitate threonine's entry into cells under varying environmental conditions .

- Metabolic Regulation: Threonine plays a role in regulating metabolic pathways, particularly in amino acid biosynthesis and energy metabolism .

4.1 Transport Mechanisms in E. coli

A study highlighted the identification of the yifK gene product as a novel amino acid carrier in E. coli K-12. This carrier was shown to be crucial for threonine uptake, especially when external threonine concentrations were high. The study also demonstrated that serine could inhibit threonine uptake through competitive mechanisms .

4.2 Metabolic Engineering Applications

Another research focused on metabolic engineering of E. coli strains to enhance threonine production. By manipulating key metabolic pathways and identifying biomarkers for threonine biosynthesis, researchers aimed to improve yield through targeted genetic modifications .

5. Comparative Analysis Table

| Characteristic | L-Threonine | L-Threonine Peptide |

|---|---|---|

| Essentiality | Essential amino acid | Non-essential but biologically active |

| Role in Protein Synthesis | Yes | Yes |

| Transport Mechanism | Active transport via YifK | Similar transport mechanisms |

| Biological Functions | Immune support, metabolism | Modulates cellular signaling |

| Research Applications | Metabolic studies | Drug delivery systems, biomaterials |

6. Conclusion

L-Threonine and its peptide form exhibit significant biological activity through their roles in protein synthesis, cellular signaling, and metabolic regulation. Understanding their mechanisms of action not only provides insights into fundamental biochemical processes but also opens avenues for therapeutic applications in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.